

# Application Notes and Protocols: Intrathecal Injection of N/Ofq-(1-13)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | N/Ofq-(1-13)-NH2 |           |
| Cat. No.:            | B612589          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nociceptin/Orphanin FQ (N/OFQ), and its active truncated fragment **N/Ofq-(1-13)-NH2**, are endogenous neuropeptides that modulate a variety of biological functions, including pain, anxiety, and locomotion, through the activation of the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR).[1][2] While structurally related to the opioid system, the N/OFQ-NOP system operates through a distinct pharmacological pathway.[2] Spinal (intrathecal) administration of N/OFQ and its analogs typically produces dose-dependent analgesia, making this a significant area of interest for the development of novel pain therapeutics.[1][3]

These application notes provide a comprehensive overview of the intrathecal injection protocol for N/Ofq-(1-13)-NH2, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and workflows. N/Ofq-(1-13)-NH2 is the shortest fragment of N/OFQ that retains the full potency and affinity of the native 17-amino acid peptide.

## **Data Presentation: In Vivo Antinociceptive Effects**

The following tables summarize the antinociceptive effects of intrathecally (i.t.) administered N/Ofq-(1-13)-NH2 and related peptide analogs in various animal models.

Table 1: Antinociceptive Effects of N/OFQ and Analogs in Rodents



| Compound                  | Animal<br>Model | Test               | Effective<br>Dose Range | Notes                                                                          | Reference |
|---------------------------|-----------------|--------------------|-------------------------|--------------------------------------------------------------------------------|-----------|
| N/OFQ                     | Mouse           | Tail<br>Withdrawal | 0.1 - 10 nmol           | Dose-dependent antinociception. Effects are short-lasting (approx. 15-30 min). |           |
| N/OFQ                     | Rat             | Formalin Test      | 1 - 10 nmol             | Dose- dependently inhibited flinching in both phases of the test.              |           |
| N/OFQ                     | Rat             | Paw<br>Pressure    | 0.001 - 1<br>nmol       | Dose-<br>dependent<br>antinociceptio<br>n.                                     |           |
| PWT2-<br>N/OFQ            | Mouse           | Tail<br>Withdrawal | 2.5 - 250<br>pmol       | ~40-fold more potent than N/OFQ with a prolonged duration of action.           |           |
| [Dmt1]N/OFQ<br>(1-13)-NH2 | Rat             | Not Specified      | Not specified           | A universal agonist for NOP and classical opioid receptors.                    |           |
| UFP-112                   | Mouse           | Tail<br>Withdrawal | 1 - 100 pmol            | A potent and selective NOP receptor                                            |           |



agonist with long-lasting antinociceptiv e effects.

Table 2: Antinociceptive Effects of N/OFQ and Analogs in Non-Human Primates

| Compound                  | Animal<br>Model | Test                               | Effective<br>Dose Range | Notes                                                                                        | Reference |
|---------------------------|-----------------|------------------------------------|-------------------------|----------------------------------------------------------------------------------------------|-----------|
| N/OFQ                     | Monkey          | Tail<br>Withdrawal<br>(50°C water) | 10 - 100 nmol           | Dose-dependent, long-lasting antinociception (up to 2.5 hours). No itch/scratching observed. |           |
| [Dmt1]N/OFQ<br>(1-13)-NH2 | Monkey          | Tail<br>Withdrawal                 | 3 - 10 nmol             | ~10-30 fold<br>more potent<br>than N/OFQ<br>with longer-<br>lasting<br>effects.              |           |
| PWT2-<br>N/OFQ            | Monkey          | Tail<br>Withdrawal                 | 0.3 - 3 nmol            | ~30-fold more potent than N/OFQ with a duration of action >24 hours.                         |           |

# Experimental Protocols Protocol 1: Preparation of N/Ofq-(1-13)-NH2 for

**Intrathecal Injection** 



- Reconstitution: N/Ofq-(1-13)-NH2 and its analogs are typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free 0.9% saline to create a stock solution (e.g., 1 mM). Gently vortex to ensure complete dissolution.
- Dilution: On the day of the experiment, prepare serial dilutions of the stock solution using the same sterile 0.9% saline to achieve the desired final concentrations for injection. All solutions should be kept on ice.
- Vehicle Control: The vehicle control should be the same diluent used for the peptide, which is typically sterile 0.9% saline.

#### **Protocol 2: Intrathecal Injection Procedure (Rat Model)**

This protocol is adapted from standard methods for intrathecal administration in rodents.

- Animal Handling and Anesthesia: Briefly anesthetize the rat using a short-acting inhalant anesthetic (e.g., isoflurane) to ensure the animal is immobile and does not experience distress during the injection.
- Injection Site Identification: Palpate the rat's lower back to identify the intervertebral space between the L5 and L6 vertebrae. This is the target for lumbar puncture.
- Injection:
  - Use a 30-gauge needle attached to a 25 μl Hamilton syringe.
  - Insert the needle perpendicular to the spinal column into the identified intervertebral space.
  - A characteristic tail-flick or leg-twitch is a reliable indicator of correct needle placement in the subarachnoid space.
  - Slowly inject the desired volume (typically 5-10 μl for rats) of the peptide solution or vehicle over several seconds.
- Post-Injection Recovery:



- Immediately following the injection, remove the needle and return the animal to a clean cage.
- Monitor the animal for recovery from anesthesia and for any signs of motor impairment.
   Animals should recover quickly and show normal motor function before behavioral testing.

## Protocol 3: Assessment of Antinociception (Tail Withdrawal Assay)

The tail withdrawal assay is a common method to assess spinal nociception.

- Acclimation: Acclimate the animal to the testing apparatus (e.g., a restraining tube) before the experiment to minimize stress-induced analgesia.
- Baseline Measurement: Before any injections, measure the baseline tail withdrawal latency.
  - Immerse the distal third of the animal's tail in a temperature-controlled water bath (e.g., 50-52°C).
  - Use a stopwatch to record the time it takes for the animal to flick or withdraw its tail from the hot water.
  - A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove the tail and assign the cut-off latency.
- Post-Injection Measurement: Following intrathecal injection of the test compound or vehicle, measure the tail withdrawal latencies at specific time points (e.g., 15, 30, 45, 60, 90, 120 minutes).
- Data Analysis: The antinociceptive effect is typically quantified as the Maximum Possible Effect (%MPE), calculated using the following formula:

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off latency - Baseline latency)] x 100

## Visualizations Signaling Pathway



The binding of **N/Ofq-(1-13)-NH2** to the NOP receptor on spinal neurons initiates an inhibitory signaling cascade.



Click to download full resolution via product page

Caption: NOP receptor signaling cascade in spinal neurons.



### **Experimental Workflow**

The following diagram outlines the typical workflow for an in vivo study investigating the antinociceptive effects of intrathecally administered **N/Ofq-(1-13)-NH2**.





Click to download full resolution via product page

Caption: Workflow for in vivo antinociception studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Intrathecal Injection of N/Ofq-(1-13)-NH2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612589#intrathecal-injection-protocol-for-n-ofq-1-13-nh2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





